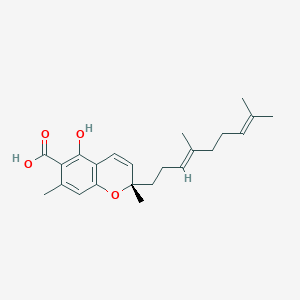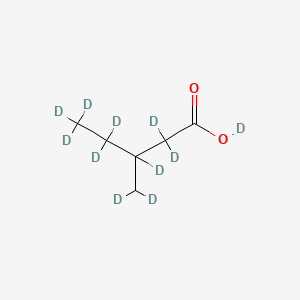
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El isómero de XLR11 N-(4-fluoropentilo) es un cannabinoide sintético, que es una clase de compuestos diseñados para imitar los efectos de los cannabinoides naturales que se encuentran en la planta de cannabis. Este compuesto presenta un grupo tetrametilciclopropilo y un átomo de flúor colocado en la posición 4 de la cadena alquílica, en lugar de la posición terminal 5. Es un isómero de XLR11, que es conocido por su selectividad para el receptor cannabinoide periférico 2 sobre el receptor cannabinoide central 1 .
Métodos De Preparación
La síntesis del isómero de XLR11 N-(4-fluoropentilo) implica varios pasos, comenzando con la preparación de la estructura central del indol. La ruta sintética típicamente incluye:
Formación del núcleo de indol: Esto se puede lograr mediante la síntesis de indol de Fischer u otros métodos.
Introducción de la cadena fluoropentilo: La cadena fluoropentilo se introduce en el átomo de nitrógeno del anillo de indol. Este paso puede implicar el uso de haluros de alquilo fluorados en condiciones básicas.
Adición del grupo tetrametilciclopropilo: Este paso implica la formación de un enlace cetónico entre el núcleo de indol y el grupo tetrametilciclopropilo, a menudo utilizando acilación de Friedel-Crafts
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores a gran escala y técnicas de flujo continuo.
Análisis De Reacciones Químicas
El isómero de XLR11 N-(4-fluoropentilo) experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el anillo de indol o en la cadena alquílica, lo que lleva a la formación de derivados hidroxilados o cetónicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo cetónico, convirtiéndolo en un alcohol.
Sustitución: Las reacciones de halogenación u otras reacciones de sustitución pueden ocurrir en el anillo de indol o en la cadena alquílica. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y agentes halogenantes como el bromo
Aplicaciones Científicas De Investigación
El isómero de XLR11 N-(4-fluoropentilo) se utiliza principalmente en la investigación científica, particularmente en los campos de la química forense y la toxicología. Sirve como un estándar de referencia analítico para la identificación y cuantificación de cannabinoides sintéticos en muestras biológicas. Además, se utiliza en estudios que investigan los efectos farmacológicos de los cannabinoides sintéticos, incluida su afinidad de unión y selectividad para los receptores cannabinoides .
Mecanismo De Acción
El mecanismo de acción del isómero de XLR11 N-(4-fluoropentilo) implica su interacción con los receptores cannabinoides, particularmente el receptor cannabinoide periférico 2. El compuesto se une a estos receptores, imitando los efectos de los cannabinoides naturales. Esta unión conduce a la activación de vías de señalización intracelular, lo que resulta en diversos efectos fisiológicos. Los objetivos moleculares y las vías exactas involucradas pueden incluir la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las quinasas de proteínas activadas por mitógenos .
Comparación Con Compuestos Similares
El isómero de XLR11 N-(4-fluoropentilo) es similar a otros cannabinoides sintéticos, como:
XLR11: El compuesto madre con el átomo de flúor en la posición 5 de la cadena alquílica.
Isómero de XLR11 N-(2-fluoropentilo): Un isómero con el átomo de flúor en la posición 2.
Isómero de XLR11 N-(3-fluoropentilo): Un isómero con el átomo de flúor en la posición 3. La singularidad del isómero de XLR11 N-(4-fluoropentilo) radica en su patrón de fluoración específico, que puede influir en su afinidad de unión y selectividad para los receptores cannabinoides
Propiedades
Fórmula molecular |
C21H28FNO |
|---|---|
Peso molecular |
329.5 |
Nombre IUPAC |
[1-(4-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO/c1-14(22)9-8-12-23-13-16(15-10-6-7-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19H,8-9,12H2,1-5H3 |
Clave InChI |
ROEZBBZNFJXHOC-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F |
Sinónimos |
(1-(4-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1161431.png)


